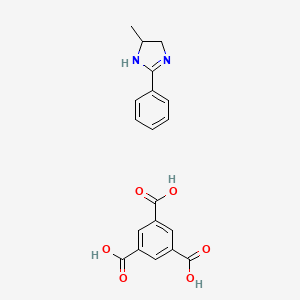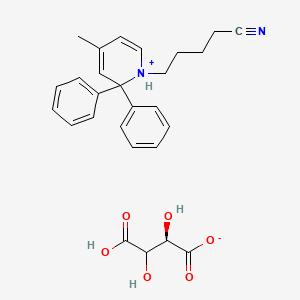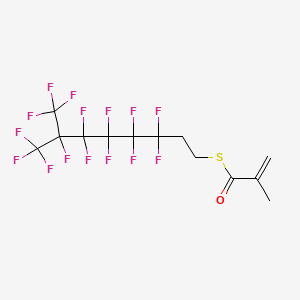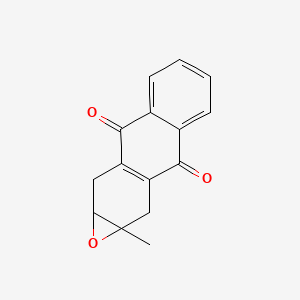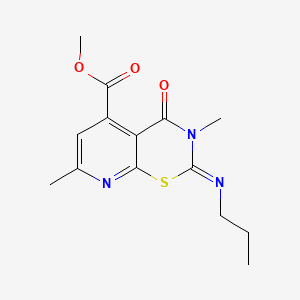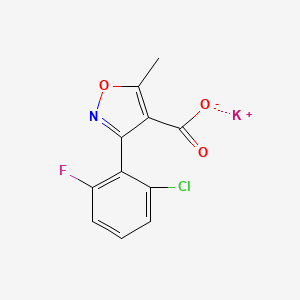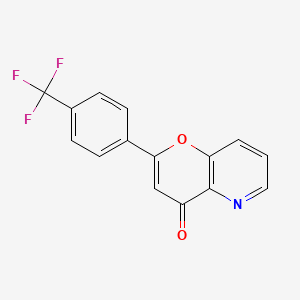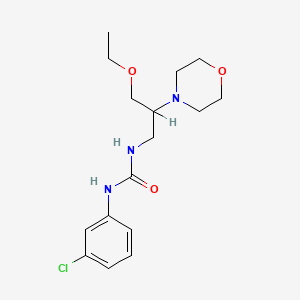
N-(3-Chlorophenyl)-N'-(3-ethoxy-2-(4-morpholinyl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea typically involves the reaction of 3-chloroaniline with 3-ethoxy-2-(4-morpholinyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize yield and purity. Advanced techniques like crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to interact with these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with different substituents on the phenyl and morpholinyl groups. Examples include:
- N-(3-Chlorophenyl)-N’-(2-(4-morpholinyl)ethyl)urea
- N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea
Uniqueness
The uniqueness of N-(3-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
86398-78-9 |
|---|---|
Molecular Formula |
C16H24ClN3O3 |
Molecular Weight |
341.83 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(3-ethoxy-2-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C16H24ClN3O3/c1-2-22-12-15(20-6-8-23-9-7-20)11-18-16(21)19-14-5-3-4-13(17)10-14/h3-5,10,15H,2,6-9,11-12H2,1H3,(H2,18,19,21) |
InChI Key |
VUOAKPMTWRKOCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CNC(=O)NC1=CC(=CC=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



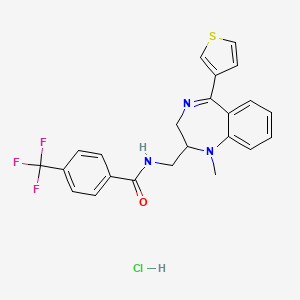
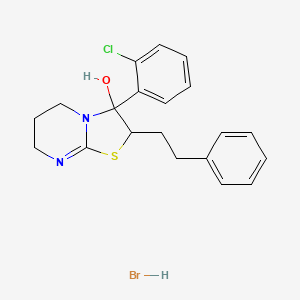
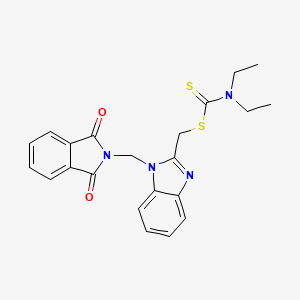
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
